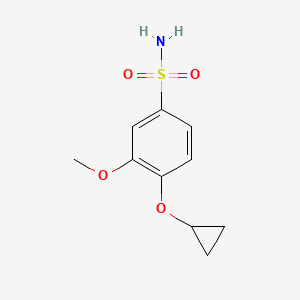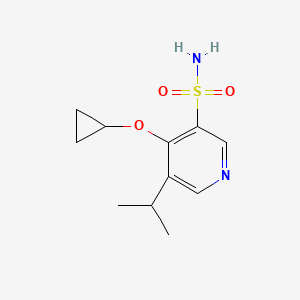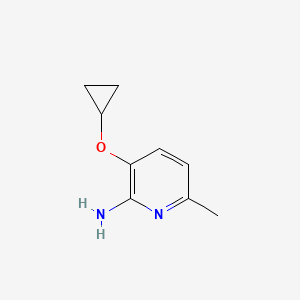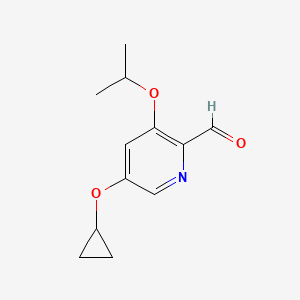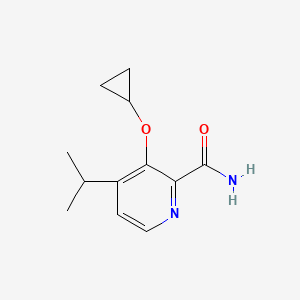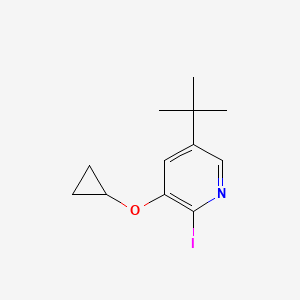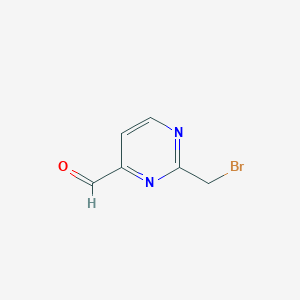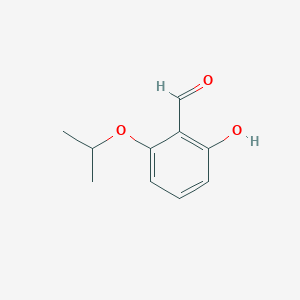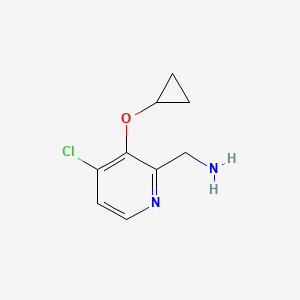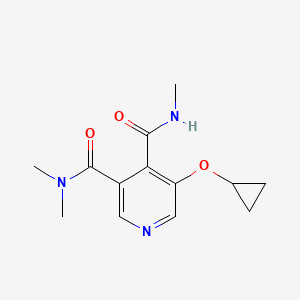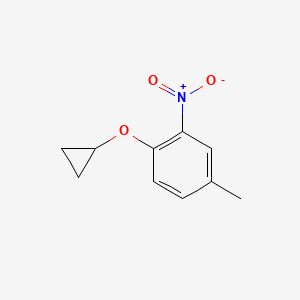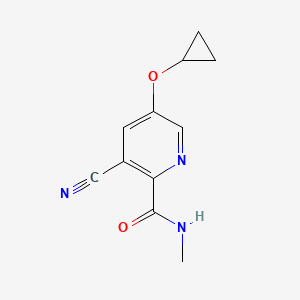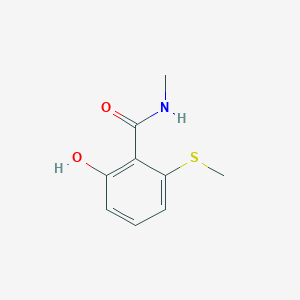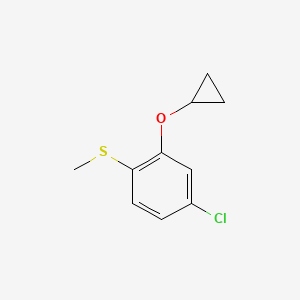
(4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a chloro-substituted phenyl ring, a cyclopropoxy group, and a methylsulfane moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol, cyclopropyl bromide, and methylthiol.
Formation of Cyclopropoxy Group: 4-chlorophenol is reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to form 4-chloro-2-cyclopropoxyphenol.
Introduction of Methylsulfane Group: The intermediate 4-chloro-2-cyclopropoxyphenol is then treated with methylthiol in the presence of a catalyst like sodium hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane has several scientific research applications:
Biological Studies: It is used in studies to understand the role of sulfane groups in biological systems.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane, particularly as a Janus kinase inhibitor, involves the inhibition of the JAK family of non-receptor tyrosine protein kinases. This inhibition prevents the phosphorylation of receptors and the subsequent recruitment of STAT proteins, thereby modulating various cellular processes such as hematopoiesis, immune balance, and inflammation .
Comparaison Avec Des Composés Similaires
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfone
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)thiol
- (4-Chloro-2-cyclopropoxyphenyl)(ethyl)sulfane
Comparison:
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfone has a sulfone group instead of a sulfane group, making it more oxidized and potentially more reactive in certain chemical environments.
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)thiol contains a thiol group, which can participate in different types of reactions compared to the sulfane group.
- (4-Chloro-2-cyclopropoxyphenyl)(ethyl)sulfane has an ethyl group instead of a methyl group, which can affect its steric and electronic properties.
Propriétés
Formule moléculaire |
C10H11ClOS |
|---|---|
Poids moléculaire |
214.71 g/mol |
Nom IUPAC |
4-chloro-2-cyclopropyloxy-1-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11ClOS/c1-13-10-5-2-7(11)6-9(10)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
Clé InChI |
QTRVDUNJVWBSSB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C=C1)Cl)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


